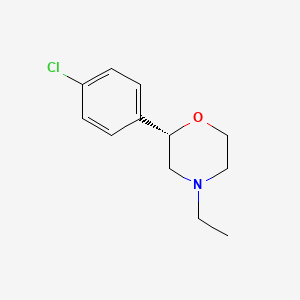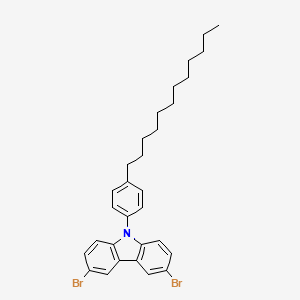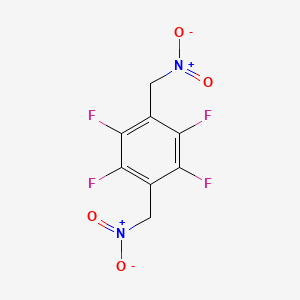
1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene: is an aromatic compound characterized by the presence of four fluorine atoms and two nitromethyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene can be synthesized through the reaction of 1,2,4,5-tetrafluorobenzene with nitromethane in the presence of a strong base such as sodium methoxide. The reaction typically occurs under mild conditions, with the base facilitating the substitution of hydrogen atoms on the benzene ring with nitromethyl groups .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitromethyl groups can be oxidized to form nitrobenzene derivatives.
Reduction: The nitromethyl groups can be reduced to aminomethyl groups, resulting in the formation of aminomethylbenzene derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a strong base like sodium hydride.
Major Products Formed:
Oxidation: Nitrobenzene derivatives.
Reduction: Aminomethylbenzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Medicine: Research into its potential as a precursor for the synthesis of biologically active compounds with antimicrobial or anticancer properties.
Wirkmechanismus
The mechanism by which 1,2,4,5-tetrafluoro-3,6-bis(nitromethyl)benzene exerts its effects is primarily through its interactions with various molecular targets. The nitromethyl groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The fluorine atoms enhance the compound’s electron-withdrawing properties, making it more reactive towards nucleophiles and electrophiles .
Vergleich Mit ähnlichen Verbindungen
- 1,2,4,5-Tetrafluoro-3-iodo-6-methylbenzene
- 1,2,4,5-Tetrafluoro-3,6-bis(methoxymethyl)benzene
- 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene
Uniqueness: 1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene is unique due to the presence of both nitromethyl and fluorine groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
918474-16-5 |
|---|---|
Molekularformel |
C8H4F4N2O4 |
Molekulargewicht |
268.12 g/mol |
IUPAC-Name |
1,2,4,5-tetrafluoro-3,6-bis(nitromethyl)benzene |
InChI |
InChI=1S/C8H4F4N2O4/c9-5-3(1-13(15)16)6(10)8(12)4(7(5)11)2-14(17)18/h1-2H2 |
InChI-Schlüssel |
VZEHXQVWSYUNHS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1F)F)C[N+](=O)[O-])F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


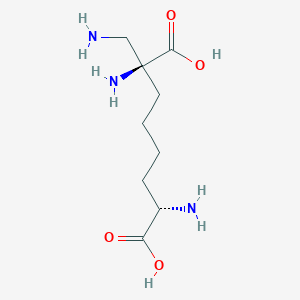
![12-{4-[(E)-(4-Ethynyl-2-methylphenyl)diazenyl]phenoxy}dodecan-1-ol](/img/structure/B12617039.png)
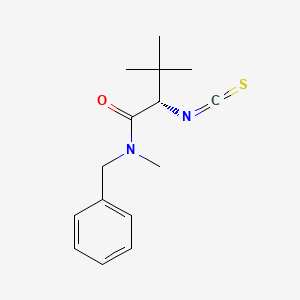
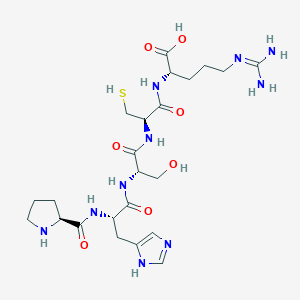

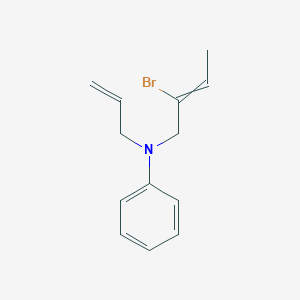
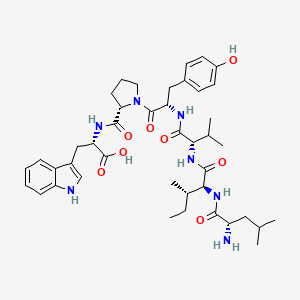
![2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12617092.png)
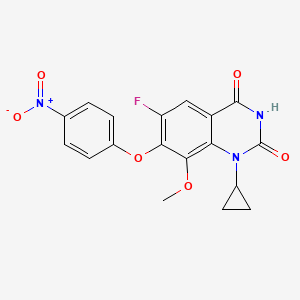
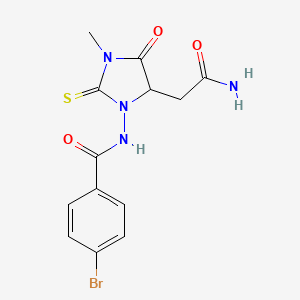
![2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione](/img/structure/B12617113.png)
